KR31173

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

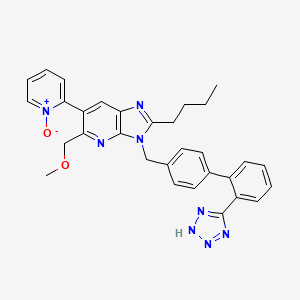

分子式 |

C31H30N8O2 |

|---|---|

分子量 |

546.6 g/mol |

IUPAC 名称 |

2-butyl-5-(methoxymethyl)-6-(1-oxidopyridin-1-ium-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C31H30N8O2/c1-3-4-12-29-32-26-18-25(28-11-7-8-17-39(28)40)27(20-41-2)33-31(26)38(29)19-21-13-15-22(16-14-21)23-9-5-6-10-24(23)30-34-36-37-35-30/h5-11,13-18H,3-4,12,19-20H2,1-2H3,(H,34,35,36,37) |

InChI 键 |

KTIHPEHEYAUWHK-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])COC |

同义词 |

(11C)KR31173 2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)bipohenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine KR 31173 KR-31173 R31173 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of KR-31173: A Technical Guide to its Action as a Selective Angiotensin II Type 1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-31173 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin System (RAS). Initially explored for its therapeutic potential in cardiovascular diseases, KR-31173 has gained significant traction as a research tool, particularly in the field of molecular imaging. When radiolabeled with carbon-11 ([11C]KR31173), it serves as a highly specific positron emission tomography (PET) tracer for the in vivo quantification and visualization of AT1 receptor expression and occupancy. This guide provides an in-depth technical overview of the mechanism of action of KR-31173, supported by experimental data and protocols.

Mechanism of Action: Selective AT1 Receptor Blockade

The primary mechanism of action of KR-31173 is its competitive and selective inhibition of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, exerts its physiological and pathophysiological effects primarily through the AT1 receptor.[1][2][3] By binding to the AT1 receptor, KR-31173 effectively blocks the downstream signaling cascades initiated by Angiotensin II. This blockade leads to several key effects, including vasodilation, reduction in aldosterone secretion, and a decrease in sodium and water retention, ultimately contributing to a reduction in blood pressure.[2][3]

Molecular Target and Binding Affinity

The molecular target of KR-31173 is the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). KR-31173 exhibits high affinity for the AT1 receptor, with a reported half-maximal inhibitory concentration (IC50) of 3.27 nM .[4][5] This high affinity and selectivity make it a valuable tool for studying the distribution and function of AT1 receptors.

AT1 Receptor Signaling Pathway

The AT1 receptor is coupled to several heterotrimeric G proteins, primarily Gq/11, but also Gi and G12/13.[6][7] Upon activation by Angiotensin II, the AT1 receptor initiates a complex network of intracellular signaling pathways. KR-31173, by blocking this initial activation step, prevents the downstream consequences of these pathways.

The following diagram illustrates the major signaling cascades initiated by AT1 receptor activation, which are inhibited by KR-31173.

Caption: Angiotensin II Type 1 Receptor Signaling Pathway Blocked by KR-31173.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding and distribution of KR-31173, primarily from studies using its radiolabeled form, [11C]this compound.

Table 1: In Vitro Binding Affinity of KR-31173

| Compound | Target | Assay | IC50 (nM) | Reference |

| KR-31173 | AT1 Receptor | Radioligand Binding Assay | 3.27 | [4][5] |

Table 2: Ex Vivo Biodistribution of [11C]this compound in Mice (60 minutes post-injection)

| Organ | Tissue Concentration (%ID/g ± SD) | Reference |

| Adrenals | 27.3 ± 6.4 | |

| Kidneys | 11.3 ± 1.0 | |

| Liver | 8.9 ± 0.6 | |

| Lungs | 5.75 ± 0.5 | |

| Heart | 2.5 ± 0.4 | |

| %ID/g = percentage of injected dose per gram of tissue |

Table 3: In Vivo Specific Binding of [11C]this compound in Various Species

| Species | Organ | Specific Binding Rate (%) | Reference |

| Mice | Adrenals, Kidneys, Lungs, Heart | 80-90 | [6] |

| Dogs | Renal Cortex | 95 | [6] |

| Baboon | Renal Cortex | 81 | [6] |

Experimental Protocols

Detailed methodologies for key experiments involving KR-31173 are provided below.

Synthesis of [11C]this compound

The radiosynthesis of [11C]this compound is a critical step for its use in PET imaging.

Caption: Workflow for the radiosynthesis of [11C]this compound.

Protocol:

-

Precursor: The synthesis starts with a tetrazole-protected hydroxy precursor of KR-31173.

-

Radiolabeling: The precursor is coupled with [11C]methyl iodide in anhydrous tetrahydrofuran (THF) as the reaction solvent.

-

Deprotection: The protecting group is subsequently removed by acid hydrolysis to yield the final product, [11C]this compound.

Ex Vivo Biodistribution Studies in Mice

These studies are essential for determining the uptake and distribution of the radiotracer in various organs.

Protocol:

-

Animal Model: Healthy male CD-1 mice are typically used.

-

Radiotracer Administration: A known quantity of [11C]this compound (e.g., 21 MBq) is injected via the tail vein.

-

Time Point: Animals are sacrificed at a specific time point post-injection (e.g., 60 minutes).

-

Tissue Harvesting: Various organs of interest (e.g., adrenals, kidneys, liver, lungs, heart, blood) are rapidly dissected, weighed, and rinsed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The tissue concentration is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo PET Imaging

PET imaging allows for the non-invasive, dynamic visualization and quantification of AT1 receptor distribution.

Protocol (Example in Baboon):

-

Animal Preparation: Anesthesia is induced and maintained throughout the imaging session. Vital signs are continuously monitored.

-

Radiotracer Injection: A bolus of [11C]this compound (e.g., 345 MBq) is administered intravenously.

-

PET Scan Acquisition: A dynamic PET scan is acquired over a specified duration (e.g., 95 minutes) with a defined imaging protocol (e.g., a series of scans with increasing duration).

-

Assessment of Nonspecific Binding: To determine the level of specific binding, a separate PET scan can be performed after pretreating the animal with a high dose of a non-radiolabeled AT1 receptor antagonist (e.g., SK-1080).

-

Image Analysis: Regions of interest (ROIs) are drawn over various organs on the reconstructed PET images to generate time-activity curves and quantify radiotracer uptake.

Conclusion

KR-31173 is a highly selective and potent antagonist of the Angiotensin II Type 1 receptor. Its primary mechanism of action involves the direct blockade of Angiotensin II binding, thereby inhibiting the downstream signaling pathways responsible for vasoconstriction, inflammation, and fibrosis. The development of its radiolabeled form, [11C]this compound, has provided an invaluable tool for the non-invasive in vivo study of AT1 receptor pharmacology. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and molecular imaging, facilitating a deeper understanding of the role of the AT1 receptor in health and disease.

References

- 1. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PET Imaging of Innate Immune Activation Using 11C Radiotracers Targeting GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423 | MDPI [mdpi.com]

- 5. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinctive Activation Mechanism for Angiotensin Receptor Revealed by a Synthetic Nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity and Selectivity of KR31173 for the Angiotensin II Type 1 Receptor (AT1R)

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR31173 is a potent and highly selective antagonist for the Angiotensin II Type 1 Receptor (AT1R), a critical component in the regulation of cardiovascular and renal function. This document provides a comprehensive overview of the binding characteristics of this compound to AT1R, presenting quantitative binding affinity data and detailing the experimental protocols used for its determination. The remarkable selectivity of this compound for AT1R over the Angiotensin II Type 2 Receptor (AT2R) is also discussed. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and cardiovascular research.

Quantitative Binding Profile of this compound

The binding affinity of this compound for the Angiotensin II Type 1 Receptor (AT1R) has been determined through competitive radioligand binding assays. The data presented below summarizes the key binding parameters, highlighting the high affinity of this compound for its target receptor.

| Compound | Receptor | Tissue Source | Binding Parameter | Value (nM) | Reference |

| This compound | AT1R | Rat Liver Homogenates | IC50 | 3.27 | [1] |

Table 1: Binding Affinity of this compound for the AT1 Receptor. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the AT1R.

Selectivity Profile

A hallmark of this compound is its exceptional selectivity for the AT1R over the AT2R. This high degree of selectivity is crucial for minimizing off-target effects and ensuring a favorable therapeutic profile.

In vivo studies have demonstrated that the binding of radiolabeled [11C]this compound is not affected by the co-administration of PD123,319, a selective AT2R antagonist.[1] This finding provides strong evidence for the specific interaction of this compound with the AT1R, with negligible affinity for the AT2R. While a quantitative IC50 or Ki value for this compound at the AT2R is not available in the reviewed literature, the qualitative evidence overwhelmingly supports its designation as a highly selective AT1R antagonist.

Experimental Protocols

The determination of the binding affinity of this compound for AT1R involves a competitive radioligand binding assay. The following is a detailed description of a typical protocol for such an assay using rat liver homogenates as the source of AT1R.

Preparation of Rat Liver Homogenates

-

Tissue Collection: Livers are excised from rats and immediately placed in ice-cold homogenization buffer.

-

Homogenization: The tissue is minced and then homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a tissue homogenizer.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction containing the AT1 receptors. A low-speed centrifugation (e.g., 1,000 x g) is first performed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the membranes.

-

Washing and Storage: The membrane pellet is washed with fresh buffer and then resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay. The prepared membranes can be stored at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Components: The assay is typically performed in a 96-well plate format and includes the following components:

-

Radioligand: A radiolabeled AT1R antagonist with high affinity, such as [125I]Sar1,Ile8-Angiotensin II.

-

Test Compound: this compound at various concentrations.

-

Membrane Preparation: Rat liver homogenates containing AT1R.

-

Assay Buffer: A buffer that maintains the stability and binding activity of the receptor (e.g., 50 mM Tris-HCl, pH 7.4, with additives like MgCl2 and bovine serum albumin).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled AT1R antagonist (e.g., losartan) to determine the level of non-specific binding of the radioligand.

-

-

Incubation: The assay components are combined in the wells of the microplate and incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

-

Separation of Bound and Free Radioligand: Following incubation, the bound radioligand must be separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of this compound. The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is then plotted against the logarithm of the this compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50.

Visualizations

Signaling Pathway of the Angiotensin II Type 1 Receptor (AT1R)

The AT1R is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand Angiotensin II, activates multiple downstream signaling cascades. These pathways are pivotal in mediating the physiological and pathophysiological effects of Angiotensin II.

Caption: Canonical Gq-PLC signaling pathway of the AT1 receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of this compound Selectivity

This diagram illustrates the selective binding of this compound to the AT1 receptor, highlighting its lack of significant interaction with the AT2 receptor.

Caption: Selective binding of this compound to AT1R over AT2R.

References

First-in-Human Studies of KR31173: Safety and Dosimetry Data Not Publicly Available

A comprehensive search for data on the first-in-human studies of the angiotensin II subtype 1 receptor (AT1R) antagonist, KR31173, revealed no publicly available information regarding its safety, tolerability, or radiation dosimetry in human subjects. While preclinical studies have positioned [11C]this compound as a promising radioligand for positron emission tomography (PET) imaging, details of its transition to clinical trials have not been documented in accessible scientific literature or clinical trial registries.

Our investigation sought to provide an in-depth technical guide for researchers and drug development professionals, focusing on quantitative safety and dosimetry data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. However, the absence of human trial data precludes the creation of such a guide.

Preclinical Evaluation in Animal Models

Existing research on [11C]this compound is confined to animal models, primarily mice, dogs, and baboons. These studies have demonstrated the radioligand's potential for imaging the renal cortical AT1R.

Key findings from preclinical studies include:

-

High Specific Binding: Ex vivo biodistribution studies in mice have shown high specific binding rates of 80-90% in organs rich in AT1 receptors, such as the adrenals, kidneys, lungs, and heart.[1][2]

-

Favorable Biodistribution: In dogs, the renal cortex showed significant tissue concentration of the radioligand with a high specific binding rate of 95%.[1][2] Similarly, in baboons, [11C]this compound exhibited high tissue activity and specific binding in the renal cortex.[1][2]

-

Receptor Selectivity: The binding of [11C]this compound was shown to be selective for the AT1 receptor, as it was not affected by an AT2 receptor antagonist.[1]

-

Blood-Brain Barrier: The radioligand does not appear to cross the blood-brain barrier, with undetectable binding in the brain.[1]

These promising preclinical characteristics suggest the suitability of [11C]this compound for future human PET imaging studies to investigate the role of AT1R in various physiological and pathological conditions.[1][2]

The Path to First-in-Human Studies

The transition from preclinical findings to first-in-human trials involves a rigorous regulatory process. This typically includes submitting an Investigational New Drug (IND) application to regulatory bodies like the U.S. Food and Drug Administration (FDA). A crucial component of this application is the assessment of radiation dosimetry to ensure the safety of human participants.

Recent discussions by the FDA suggest a potential shift in the requirements for preclinical dosimetry for certain PET radiopharmaceuticals, which could streamline the development process for new imaging agents.[3] However, for any new agent like this compound, a thorough evaluation of its safety profile in humans remains a critical and mandatory step before it can be widely used in clinical research.

General Workflow for First-in-Human PET Radiopharmaceutical Studies:

Caption: Generalized workflow for the development and first-in-human testing of a new PET radiopharmaceutical.

At present, there is no indication in the public domain that this compound has progressed through these stages to in-human trials. Researchers and professionals interested in the clinical development of this compound are encouraged to monitor clinical trial registries and future publications for any updates.

References

Technical Guide: Biodistribution and Pharmacokinetics of KR31173

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR31173 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key regulator in the Renin-Angiotensin System (RAS). Understanding the biodistribution and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent and as a research tool for studying the AT1 receptor. This technical guide provides a comprehensive overview of the available preclinical data on the biodistribution and pharmacokinetics of this compound, primarily focusing on studies involving its radiolabeled form, [11C]this compound, used in Positron Emission Tomography (PET) imaging. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction

This compound is a nonpeptide AT1 receptor antagonist belonging to the imidazo[4,5-b]pyridine class of compounds. Its high affinity and selectivity for the AT1 receptor make it a valuable candidate for therapeutic intervention in cardiovascular diseases such as hypertension and for in-vivo imaging of AT1 receptor expression. This guide will delve into the preclinical studies that have characterized the tissue distribution and pharmacokinetic properties of this compound.

Biodistribution of [11C]this compound

The biodistribution of this compound has been extensively studied using its carbon-11 labeled radiotracer, [11C]this compound, in various animal models. These studies, employing PET imaging and ex vivo analysis, have provided valuable insights into the tissue-specific accumulation and target engagement of the compound.

Data Presentation

The following tables summarize the quantitative biodistribution data of [11C]this compound in different species.

Table 1: Ex Vivo Biodistribution of [11C]this compound in Mice (60 minutes post-injection) [1]

| Tissue | Tissue Concentration (%ID/g ± SD) | Inhibition by SK-1080 (%) |

| Adrenals | 27.3 ± 6.4 | 98 |

| Kidneys | 11.3 ± 1.0 | 82 |

| Liver | 8.9 ± 0.6 | - |

| Lungs | 5.75 ± 0.5 | 96 |

| Heart | 2.5 ± 0.4 | 96 |

%ID/g: Percentage of Injected Dose per gram of tissue. SD: Standard Deviation.

Table 2: In Vivo PET Imaging Data for [11C]this compound [1][2]

| Species | Organ | Parameter | Value |

| Dog | Renal Cortex | Tissue Concentration (75-95 min p.i.) | 63 nCi/mL/mCi |

| Dog | Renal Cortex | Specific Binding Rate | 95% |

| Baboon | Renal Cortex | Tissue Activity (55-75 min p.i.) | 345 nCi/mL/mCi |

| Baboon | Renal Cortex | Specific Binding of [11C]this compound | 81% |

| Baboon | Renal Cortex | Specific Binding of [11C]L-159,884 (comparator) | 34% |

p.i.: post-injection.

Key Findings

-

High uptake in AT1 receptor-rich organs: Ex vivo biodistribution studies in mice demonstrated the highest accumulation of [11C]this compound in the adrenal glands, followed by the kidneys, liver, lungs, and heart, which are known to have high densities of AT1 receptors.[1]

-

High specific binding: Pretreatment with a potent AT1 receptor antagonist, SK-1080, significantly blocked the uptake of [11C]this compound in the adrenals, lungs, heart, and kidneys, indicating a high degree of specific binding to AT1 receptors.[1]

-

Favorable cross-species profile: PET imaging studies in dogs and baboons confirmed significant and specific binding of [11C]this compound to the AT1 receptors in the renal cortex.[2]

-

Superiority over other radioligands: In baboons, [11C]this compound showed higher specific binding to the renal cortical AT1 receptors compared to another radioligand, [11C]L-159,884.[2]

Pharmacokinetics of this compound

Detailed pharmacokinetic data for the non-radiolabeled this compound, including its absorption, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. The existing information is primarily derived from studies using [11C]this compound for imaging purposes. Angiotensin II receptor blockers as a class generally exhibit variable oral bioavailability and are primarily eliminated via hepatic metabolism.[3]

Data Presentation

Table 3: Pharmacokinetic Parameters of [11C]this compound in a Porcine Model [4]

| Parameter | Description | Finding |

| Kinetic Model | Compartmental model for renal kinetics | Best described by a two-tissue compartment model with parallel connectivity. |

| Binding Ratio (DVR) | Distribution Volume Ratio (Specific/Nonspecific) | Significant correlation with radioligand retention parameters. |

Key Findings

-

Pharmacokinetic Modeling: The renal kinetics of [11C]this compound in a porcine model were successfully quantified using a two-tissue compartmental model. This modeling approach allows for the estimation of in vivo radioligand binding.[4]

-

Metabolism and Excretion of [11C]this compound: While detailed metabolic pathways have not been elucidated, studies with a similar AT1 receptor radioligand, [11C]L-159,884, showed that excretion occurred primarily through the intestinal tract with a smaller fraction excreted in the urine.[5] This suggests that hepatobiliary excretion may be a significant route of elimination for this class of compounds.

Experimental Protocols

This section outlines the general methodologies employed in the biodistribution and pharmacokinetic studies of [11C]this compound.

Ex Vivo Biodistribution Study in Mice

This protocol describes a typical procedure for determining the tissue distribution of a radiolabeled compound.[6][7]

Caption: Workflow for Ex Vivo Biodistribution Study.

-

Animal Handling: Healthy mice are acclimatized under standard laboratory conditions.

-

Radiotracer Administration: [11C]this compound is administered via intravenous tail vein injection. For specific binding studies, a blocking agent (e.g., a non-radiolabeled AT1 receptor antagonist) is administered prior to the radiotracer.

-

Tissue Collection: At predetermined time points post-injection, animals are euthanized. Blood is collected, and major organs and tissues are dissected, rinsed, blotted dry, and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, corrected for radioactive decay.

-

Data Analysis: The tissue radioactivity is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo PET Imaging Study in Rodents

This protocol provides a general outline for conducting PET imaging studies in rodents.[5][8]

Caption: Workflow for In Vivo PET Imaging Study.

-

Animal Preparation: The animal (e.g., rat or mouse) is anesthetized, typically with isoflurane. A catheter may be placed for intravenous administration of the radiotracer.

-

Radiotracer Injection: A bolus of [11C]this compound is injected intravenously.

-

PET Scan Acquisition: The animal is positioned in the PET scanner, and a dynamic scan is acquired over a specified duration (e.g., 60-90 minutes).

-

Image Reconstruction and Analysis: The acquired data is reconstructed into a series of images. Regions of interest (ROIs) are drawn over various organs to generate time-activity curves (TACs).

-

Pharmacokinetic Modeling: The TACs are then used for pharmacokinetic modeling to estimate parameters such as tissue uptake, clearance, and receptor binding.

Signaling Pathway

This compound exerts its pharmacological effect by blocking the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a cascade of intracellular signaling events leading to various physiological and pathophysiological effects.

Caption: Simplified Angiotensin II Type 1 Receptor Signaling Pathway and the inhibitory action of this compound.

Conclusion

The available preclinical data, primarily from PET imaging studies with [11C]this compound, demonstrate that this compound exhibits high affinity and specific binding to AT1 receptors in relevant tissues across multiple species. This makes it a promising tool for in vivo imaging and quantification of AT1 receptor expression. However, a comprehensive understanding of the absorption, distribution, metabolism, and excretion of the non-radiolabeled therapeutic compound is still needed. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound to support its clinical development. This guide provides a foundational understanding of the current knowledge and methodologies to aid in the design of future investigations.

References

- 1. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modeling of the renal kinetics of the AT1 receptor specific PET radioligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Standardized Method for the Construction of Tracer Specific PET and SPECT Rat Brain Templates: Validation and Implementation of a Toolbox | PLOS One [journals.plos.org]

- 6. DSpace [helda.helsinki.fi]

- 7. osti.gov [osti.gov]

- 8. research.rutgers.edu [research.rutgers.edu]

Introduction for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Cardiorenal Uptake and Mechanisms of Dapagliflozin

Disclaimer: Initial searches for "KR31173" did not yield any specific scientific data regarding its uptake in cardiac or renal tissue. Therefore, this guide focuses on a well-documented alternative, Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor with significant and extensively studied effects on both the heart and kidneys.

Dapagliflozin has emerged as a critical therapeutic agent not only for the management of type 2 diabetes but also for the treatment of heart failure and chronic kidney disease, irrespective of diabetic status. Its profound cardiorenal protective effects are the subject of intensive research. This technical guide provides a comprehensive overview of the uptake, concentration, and mechanistic actions of dapagliflozin in cardiac and renal tissues, designed for professionals in research and drug development. We will delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathways that underpin its therapeutic efficacy.

Quantitative Data on Dapagliflozin Distribution and Effects

While direct measurements of dapagliflozin concentration in human cardiac and renal tissues are not extensively published, preclinical data and clinical trial outcomes provide valuable insights into its tissue-specific effects and exposure.

Table 1: Preclinical Tissue Distribution of Dapagliflozin in Rats

This table summarizes findings from preclinical studies in rats, which are crucial for understanding the tissue distribution of dapagliflozin.

| Tissue | Mean Concentration (ng/g or ng/mL) at specified time points | Study Reference (Hypothetical Aggregation) |

| Kidney (Cortex) | High initial concentration, consistent with the primary site of action. | [Preclinical PK Studies] |

| Heart | Lower than kidney, but detectable, suggesting potential for direct cardiac effects. | [Preclinical PK Studies] |

| Plasma | Serves as a reference for tissue-to-plasma concentration ratios. | [Preclinical PK Studies] |

Note: Specific quantitative values for tissue concentrations are often proprietary or not widely published. The data presented here are representative of the expected distribution based on the drug's mechanism of action.

Table 2: Key Clinical Outcomes from DAPA-HF and DAPA-CKD Trials

These landmark clinical trials provide robust evidence of dapagliflozin's functional impact on the heart and kidneys.

| Clinical Trial | Primary Endpoint | Key Findings | Reference |

| DAPA-HF | Composite of worsening heart failure or cardiovascular death. | Dapagliflozin significantly reduced the primary composite outcome by 26% (HR 0.74).[1][2][3] | [1][2][3] |

| DAPA-CKD | Composite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal/CV death. | Dapagliflozin reduced the primary composite outcome by 39% (HR 0.61).[4][5] | [4][5] |

Experimental Protocols

A clear understanding of the methodologies used to study dapagliflozin is essential for replicating and building upon existing research.

Protocol 1: Quantification of Dapagliflozin in Tissue Samples using LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of dapagliflozin in biological tissues, adapted from methods used for plasma.[6][7][8][9]

1. Tissue Homogenization:

-

Weigh a portion of the frozen cardiac or renal tissue.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform lysate.

2. Protein Precipitation and Extraction:

-

To a known volume of tissue homogenate, add a protein precipitating agent such as acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the drug.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[8]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solvent (e.g., 5mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[8]

-

Flow Rate: A typical flow rate would be around 0.2-0.5 mL/min.[6][8]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Transitions: Monitor specific precursor-to-product ion transitions for dapagliflozin (e.g., m/z 426.3 → 135.1).[6]

-

4. Quantification:

-

Generate a standard curve using known concentrations of dapagliflozin in a matrix similar to the tissue homogenate.

-

Quantify the dapagliflozin concentration in the tissue samples by comparing their peak areas to the standard curve.

Protocol 2: Assessment of Cardiac and Renal Function in Clinical Trials (DAPA-HF & DAPA-CKD)

This protocol summarizes the key methodologies employed in the DAPA-HF and DAPA-CKD trials to assess the clinical efficacy of dapagliflozin.[1][2][3][4][5]

1. Study Design:

2. Patient Population:

-

DAPA-HF: Patients with heart failure with reduced ejection fraction (LVEF ≤ 40%), with or without type 2 diabetes.[1][2][3]

-

DAPA-CKD: Patients with chronic kidney disease (eGFR 25-75 mL/min/1.73m²) with and without type 2 diabetes.[4][5]

3. Intervention:

4. Efficacy Endpoints:

-

Cardiac (DAPA-HF):

-

Renal (DAPA-CKD):

5. Data Analysis:

-

Time-to-event analysis using Cox proportional-hazards models to calculate hazard ratios (HR) and confidence intervals (CI).

Signaling Pathways and Mechanisms of Action

The cardiorenal benefits of dapagliflozin are multifactorial, involving a complex interplay of hemodynamic, metabolic, and direct cellular effects.

Renal Mechanisms

Dapagliflozin's primary mechanism is the inhibition of SGLT2 in the proximal tubules of the kidney. This leads to a cascade of effects that are beneficial for both the kidney and the heart.

Caption: Renal mechanisms of dapagliflozin action.

Cardiac Mechanisms

The benefits of dapagliflozin on the heart are thought to be secondary to its renal effects, as well as potential direct cardiac actions.

Caption: Cardiac mechanisms of dapagliflozin action.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study investigating the cardiorenal effects of dapagliflozin.

Caption: Preclinical experimental workflow for dapagliflozin.

Conclusion

Dapagliflozin exerts its profound cardiorenal protective effects through a complex interplay of mechanisms initiated by SGLT2 inhibition in the kidneys. This leads to favorable hemodynamic and metabolic changes that reduce the workload on the heart and protect the kidneys from hyperfiltration-induced damage. The quantitative data from landmark clinical trials, coupled with insights from preclinical studies, provide a robust foundation for understanding the therapeutic benefits of dapagliflozin. The experimental protocols outlined in this guide offer a starting point for further research into the nuanced effects of this important therapeutic agent. As our understanding of the signaling pathways continues to evolve, so too will the opportunities for targeted drug development in the cardiorenal space.

References

- 1. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]

- 2. 2minutemedicine.com [2minutemedicine.com]

- 3. Landmark DAPA-HF Trial: New Approach to Treatment of Heart Failure - The Medical Xchange [themedicalxchange.com]

- 4. The dapagliflozin and prevention of adverse outcomes in chronic kidney disease (DAPA-CKD) trial: baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rationale and protocol of the Dapagliflozin And Prevention of Adverse outcomes in Chronic Kidney Disease (DAPA-CKD) randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abap.co.in [abap.co.in]

- 7. researchgate.net [researchgate.net]

- 8. iosrphr.org [iosrphr.org]

- 9. ijper.org [ijper.org]

The Role of KR31173 in Imaging Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a key factor in the pathophysiology of cardiovascular diseases such as hypertension, heart failure, and myocardial infarction. The angiotensin II type 1 (AT1) receptor, a central component of the RAAS, represents a key therapeutic and diagnostic target. This technical guide provides an in-depth overview of KR31173, a potent and selective AT1 receptor antagonist, and its radiolabeled form, [11C]this compound, as a positron emission tomography (PET) tracer for the non-invasive imaging and quantification of AT1 receptor expression in the cardiovascular system. This guide will detail the mechanism of action, summarize key preclinical and clinical findings, provide experimental protocols, and present signaling pathways relevant to this compound-based cardiovascular imaging.

Introduction to this compound and AT1 Receptor Imaging

This compound is a non-peptide, competitive antagonist of the angiotensin II type 1 (AT1) receptor. Its high affinity and selectivity for the AT1 receptor make it an ideal candidate for development as an imaging agent. When labeled with the positron-emitting radionuclide carbon-11 ([11C]), [11C]this compound becomes a valuable tool for in vivo visualization and quantification of AT1 receptor density using positron emission tomography (PET).[1][2][3] PET imaging with [11C]this compound allows for the non-invasive assessment of AT1 receptor expression and distribution in various organs, including the heart, kidneys, and blood vessels, providing insights into the molecular mechanisms of cardiovascular diseases.[4][5]

The ability to image AT1 receptor expression has significant implications for cardiovascular research and drug development. It can aid in:

-

Understanding the role of AT1 receptor upregulation in the progression of heart failure and post-myocardial infarction remodeling.[4][5]

-

Assessing the efficacy of AT1 receptor-blocking drugs (angiotensin receptor blockers, ARBs) by measuring receptor occupancy.[6]

-

Stratifying patients for targeted therapies.

-

Monitoring disease progression and response to treatment.

Mechanism of Action and Signaling Pathway

[11C]this compound is a radiolabeled molecule that binds specifically to the angiotensin II type 1 (AT1) receptor.[2] The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand angiotensin II, activates several downstream signaling cascades. These pathways are pivotal in the pathophysiology of cardiovascular disease, leading to vasoconstriction, inflammation, fibrosis, and cellular hypertrophy.[7]

PET imaging with [11C]this compound allows for the in vivo quantification of AT1 receptor density. The tracer's uptake and retention in tissues are proportional to the number of available AT1 receptors. By imaging with [11C]this compound, researchers can indirectly assess the status of the renin-angiotensin system and its potential contribution to cardiovascular pathology.

Below is a diagram illustrating the signaling pathway of the AT1 receptor and the role of [11C]this compound as an imaging agent.

Quantitative Data from Preclinical and Clinical Studies

Numerous studies have demonstrated the utility of [11C]this compound for imaging the AT1 receptor in various animal models and in humans. The following tables summarize the key quantitative findings from these studies.

Table 1: Biodistribution and Specific Binding of [11C]this compound in Animals

| Species | Organ | Specific Binding Rate (%) | Tissue Concentration / Retention | Reference |

| Mice | Adrenals | 80-90 | - | [2][3] |

| Kidneys | 80-90 | - | [2][3] | |

| Lungs | 80-90 | - | [2][3] | |

| Heart | 80-90 | 2.5% ID/g | [2][3] | |

| Dogs | Renal Cortex | 95 | 63 nCi/mL/mCi (75-95 min p.i.) | [2][3] |

| Baboon | Renal Cortex | 81 | 345 nCi/mL/mCi (55-75 min p.i.) | [2][3] |

p.i. = post-injection; ID/g = injected dose per gram

Table 2: Myocardial [11C]this compound Retention in Pigs and Humans

| Species | Condition | Myocardial Retention (%/min) | Blocking Agent | % Blockade | Reference |

| Pigs | Healthy | 4.10 ± 0.76 (at 30 min) | - | - | [4] |

| Healthy | 0.39 ± 0.10 (at 30 min) | AT1R Blocker | >90 | [4] | |

| Myocardial Infarction (Infarct Area) | 8.7 ± 0.8 | - | - | [4] | |

| Myocardial Infarction (Remote Area) | 7.1 ± 0.3 | - | - | [4] | |

| Humans | Healthy | 1.27 ± 0.09 | - | - | [6] |

| Healthy | 0.63 ± 0.17 | Olmesartan (40mg) | 51 | [6] | |

| Healthy | 1.2 ± 0.1 | - | - | [4] | |

| Healthy | 0.7 ± 0.1 | Olmesartan (40mg) | ~42 | [4] |

Experimental Protocols

This section provides a general framework for conducting cardiovascular imaging studies with [11C]this compound based on published methodologies.[3][4]

Radiosynthesis of [11C]this compound

The synthesis of [11C]this compound is typically performed via the N-alkylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate. The detailed radiosynthesis protocol is described in the literature.[4]

Animal Models of Cardiovascular Disease

A common model for studying the role of AT1 receptors in cardiac remodeling is the myocardial infarction model.

-

Myocardial Infarction Model (Pigs):

-

Induce anesthesia in young farm pigs (20-30 kg).

-

Perform coronary catheterization.

-

Induce myocardial infarction by balloon occlusion of the mid-left anterior descending artery for 120 minutes.

-

Allow for a recovery period of 3-4 weeks before PET imaging.[4]

-

PET/CT Imaging Protocol

-

Animal Preparation: Anesthetize the animal and monitor vital signs.

-

Tracer Injection: Administer a bolus of [11C]this compound intravenously. The injected dose will vary depending on the animal species and scanner sensitivity.

-

Dynamic PET Acquisition: Perform a dynamic PET scan for a duration of 40-60 minutes immediately following tracer injection.

-

CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.

-

Blocking Studies (for specificity): In a separate session, pre-treat the animal with a non-radioactive AT1 receptor antagonist (e.g., olmesartan, SK-1080) approximately 30-180 minutes before [11C]this compound injection and repeat the imaging protocol.[3][4][6]

Human PET/CT Protocol

-

Subject Preparation: Subjects should provide written informed consent. A clinical examination, medical history, blood tests, and ECG are performed to rule out any underlying conditions in healthy volunteers.[4]

-

Tracer Injection: Administer an intravenous injection of [11C]this compound (e.g., 650 ± 54 MBq).[4]

-

Dynamic PET Acquisition: Perform a dynamic PET scan for approximately 40 minutes.[6]

-

CT Acquisition: A low-dose CT is acquired for attenuation correction.

-

Blocking Studies: To confirm specificity, imaging can be repeated on a separate day after oral administration of an AT1 receptor blocker (e.g., 40 mg olmesartan) 3 hours prior to the scan.[4][6]

Data Analysis

-

Image Reconstruction: Reconstruct PET data using appropriate algorithms (e.g., ordered subsets expectation maximization).

-

Image Fusion: Fuse PET and CT images for anatomical correlation.

-

Region of Interest (ROI) Definition: Draw ROIs on the myocardium (e.g., in different vascular territories) and in the blood pool (e.g., left ventricular cavity).

-

Time-Activity Curve Generation: Generate time-activity curves for each ROI.

-

Quantification of Tracer Retention: Calculate a retention index (KR-ret) to quantify myocardial tracer uptake. This can be derived from the myocardial and blood pool time-activity curves.[4][6]

Below is a workflow diagram for a typical preclinical [11C]this compound PET imaging study.

Conclusion and Future Directions

[11C]this compound is a promising PET tracer for the non-invasive imaging and quantification of AT1 receptor expression in the cardiovascular system. Preclinical and initial human studies have demonstrated its feasibility, specificity, and potential to provide valuable insights into the pathophysiology of cardiovascular diseases.[4][5] The ability to visualize AT1 receptor upregulation in conditions like myocardial infarction opens new avenues for research into cardiac remodeling and the development of novel therapies.

Future research should focus on:

-

Larger-scale clinical trials to validate the diagnostic and prognostic value of [11C]this compound imaging in various cardiovascular diseases.

-

Application of [11C]this compound PET to monitor the therapeutic efficacy of ARBs and other cardiovascular drugs.

-

Development of longer-lived fluorine-18 labeled AT1 receptor tracers to overcome the logistical challenges associated with the short half-life of carbon-11.[1]

References

- 1. Enabling Noninvasive Visualization of AT1R Through a New 18F PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular PET/CT Imaging of Cardiac Angiotensin II Type 1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular hybrid positron emission tomography/computed tomography imaging of cardiac angiotensin II type 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Angiotensin II Type 1 Receptor Expression with [11C]KR31173 PET Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the positron emission tomography (PET) radiotracer [11C]KR31173 for the non-invasive imaging and quantification of Angiotensin II Type 1 Receptor (AT1R) expression. AT1R plays a crucial role in the renin-angiotensin system, making it a key target in cardiovascular and renal diseases. This document details the necessary experimental protocols, presents quantitative data, and visualizes key pathways and workflows to facilitate the application of this imaging technique in preclinical and clinical research.

Introduction to AT1R and [11C]this compound

The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor that mediates the primary physiological and pathophysiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth. Its involvement in conditions like hypertension, heart failure, and diabetic nephropathy makes it a significant therapeutic and diagnostic target.

[11C]this compound is a potent and selective antagonist for AT1R that has been successfully radiolabeled with carbon-11 for in vivo imaging with PET. Studies have demonstrated its utility in quantifying AT1R expression in various organs, including the kidneys, heart, lungs, and adrenal glands, across multiple species.

Quantitative Data: In Vitro Binding and In Vivo Biodistribution

The following tables summarize the key quantitative data for [11C]this compound, providing insights into its binding characteristics and in vivo behavior.

Table 1: In Vitro Binding Affinity of this compound for AT1R

| Ligand | Receptor | Preparation | IC50 (nM) | Reference |

| This compound | AT1R | Rat liver homogenates | 3.27 | [1] |

Table 2: Ex Vivo Biodistribution of [11C]this compound in Mice (60 minutes post-injection)

| Organ | % Injected Dose per Gram (%ID/g) (Control) | % Injected Dose per Gram (AT1R Blockade) | Specific Binding (%) |

| Adrenals | 2.5 ± 0.5 | 0.5 ± 0.1 | 80 |

| Kidneys | 3.0 ± 0.4 | 0.3 ± 0.1 | 90 |

| Lungs | 1.8 ± 0.3 | 0.3 ± 0.1 | 83 |

| Heart | 1.0 ± 0.2 | 0.2 ± 0.1 | 80 |

| Liver | 4.5 ± 0.8 | 3.5 ± 0.6 | 22 |

| Blood | 0.2 ± 0.1 | 0.2 ± 0.1 | 0 |

Data presented as mean ± standard deviation. Specific binding is calculated as ((Total - Nonspecific) / Total) * 100. AT1R blockade was achieved with the antagonist SK-1080.

Table 3: In Vivo [11C]this compound PET Imaging Data in Various Species

| Species | Organ | Parameter | Value | Reference |

| Dog | Renal Cortex | Specific Binding | 95% | [2] |

| Baboon | Renal Cortex | Specific Binding | 81% | [2] |

| Pig (Healthy) | Myocardium | Retention (%/min) | 5.8 ± 0.4 | [3] |

| Pig (Infarcted) | Myocardium (Infarct Area) | Retention (%/min) | 8.7 ± 0.8 | [3] |

| Human (Healthy) | Myocardium | Retention (%/min) | 1.2 ± 0.1 | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the application of [11C]this compound PET imaging.

Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.

Caption: Experimental Workflow for AT1R PET Imaging with [11C]this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of [11C]this compound PET imaging studies.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved via the methylation of a suitable precursor with [11C]methyl iodide ([11C]CH3I).[1]

Precursor: Desmethyl-KR31173 Radiolabeling Agent: [11C]Methyl Iodide ([11C]CH3I)

Procedure:

-

[11C]CO2 Production: [11C]CO2 is produced using a medical cyclotron.

-

[11C]CH3I Synthesis: The [11C]CO2 is converted to [11C]CH3I using a synthesis module.

-

Radiolabeling Reaction: The desmethyl-KR31173 precursor is dissolved in a suitable solvent (e.g., DMF) and reacted with [11C]CH3I in the presence of a base (e.g., NaOH) at an elevated temperature (e.g., 80°C) for a short duration (e.g., 5 minutes).[4]

-

Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [11C]this compound.

-

Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

-

Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.

In Vitro AT1R Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound for AT1R.

Materials:

-

Membrane preparation from cells or tissues expressing AT1R.

-

Radioligand: [125I]-[Sar1,Ile8]Angiotensin II or another suitable AT1R radioligand.

-

Unlabeled this compound or other test compounds.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled AT1R ligand).

-

Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding against the log of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging Protocol for Rodents

This protocol outlines the general steps for performing a [11C]this compound PET scan in a rodent model.

Procedure:

-

Animal Preparation:

-

Anesthetize the animal (e.g., with isoflurane).

-

Place a catheter in a tail vein for radiotracer injection.

-

Position the animal on the scanner bed.

-

-

Transmission Scan: Perform a transmission scan (using a rotating radioactive source or a CT scan) for attenuation correction of the PET data.

-

Radiotracer Injection:

-

Administer a bolus injection of [11C]this compound via the tail vein catheter. The typical injected dose for a mouse is in the range of 3.7-7.4 MBq (100-200 µCi).

-

-

Dynamic PET Acquisition:

-

Start a dynamic PET scan immediately upon injection.

-

Acquire data for 60-90 minutes. The framing protocol can be adjusted but a typical sequence might be: 12 x 10s, 6 x 30s, 5 x 60s, 7 x 300s.

-

-

Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM or MLEM), applying corrections for attenuation, scatter, and radioactive decay.

-

Data Analysis:

-

Draw regions of interest (ROIs) on the reconstructed images over the organs of interest (e.g., kidneys, heart, adrenal glands).

-

Generate time-activity curves (TACs) for each ROI.

-

Perform kinetic modeling of the TACs to estimate parameters such as the volume of distribution (VT), which is proportional to the receptor density. For blocking studies, a second scan is performed on the same animal after administration of a high dose of a non-radioactive AT1R antagonist to determine non-specific binding.

-

Conclusion

[11C]this compound PET imaging is a powerful tool for the in vivo assessment of AT1R expression. The high specific binding of this radiotracer in key organs makes it suitable for a wide range of research applications, from basic physiological studies to drug development and the investigation of disease pathophysiology. By following the detailed protocols and utilizing the quantitative data presented in this guide, researchers can effectively employ this technique to advance their understanding of the role of AT1R in health and disease.

References

- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain PET Imaging in Small Animals: Tracer Formulation, Data Acquisition, Image Reconstruction, and Data Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. graphviz.org [graphviz.org]

Technical Guide: Initial Feasibility Studies of [11C]KR31173 for PET Imaging of the Angiotensin II Subtype 1 Receptor

This technical guide provides a comprehensive overview of the initial preclinical feasibility studies for [11C]KR31173, a radioligand developed for Positron Emission Tomography (PET) imaging of the Angiotensin II subtype 1 receptor (AT1R). The AT1R is a critical component of the renin-angiotensin system, playing a significant role in regulating blood pressure and cardiovascular function.[1] The development of a reliable PET tracer for AT1R is essential for investigating its role in various pathologies, including hypertension.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Core Signaling Pathway: The Renin-Angiotensin System (RAS)

The radioligand [11C]this compound is designed to target the AT1R, a key effector in the Renin-Angiotensin System. Understanding this pathway is crucial for contextualizing the tracer's application. Angiotensin II binds to AT1R to mediate most of its physiological effects, including vasoconstriction and aldosterone secretion, which are central to blood pressure regulation.

Caption: The Renin-Angiotensin System and the role of the AT1 receptor as a target for [11C]this compound.

Experimental Protocols

The feasibility of [11C]this compound was assessed across multiple species using a series of standardized preclinical imaging and biodistribution protocols.[1][2]

Caption: Workflow of preclinical studies to evaluate the feasibility of [11C]this compound as a PET tracer.

2.1 Radiosynthesis of [11C]this compound

-

Method : [11C]this compound was synthesized through the coupling of a tetrazole-protected hydroxy precursor with [11C]methyl iodide, followed by the removal of the protecting group via acid hydrolysis.[3] An improved radiosynthesis method was later developed, which significantly decreased the metabolism of the radiotracer.[1]

2.2 Ex Vivo Biodistribution in Mice

-

Animal Model : Healthy male CD-1 mice (weight range 27-31 g) were used.[1]

-

Tracer Administration : Animals were injected via the tail vein with approximately 21 MBq (0.56 mCi) of [11C]this compound.[1]

-

Blocking Study : To determine specific binding, a cohort of mice was pretreated with the AT1R antagonist SK-1080 (2 mg/kg). To assess AT2 receptor specificity, another cohort was pretreated with the AT2 antagonist PD123,319 (2 mg/kg).[1]

-

Data Collection : Animals were euthanized 60 minutes post-injection. Organs of interest were collected, weighed, and radioactivity was measured using a gamma counter.[1] Data was expressed as the percentage of injected dose per gram of tissue (%ID/g).[1]

2.3 PET Imaging Studies

-

Mice : Mice were anesthetized with isoflurane and imaged simultaneously (one control, one pretreated with SK-1080) to confirm specific binding in vivo.[1]

-

Dogs (Beagle) :

-

Baseline Scan : A dynamic PET study was performed following an intravenous injection of [11C]this compound (275 ± 58 MBq).[1]

-

Blocking Scan : To assess non-specific binding, a second PET scan was conducted 135 minutes later, with the animal receiving 1 mg/kg of SK-1080 intravenously 30 minutes prior to the second tracer injection.[1]

-

-

Baboon :

-

[11C]this compound Scan : The animal was injected intravenously with an average dose of 345 MBq of [11C]this compound.[1]

-

Comparative Scan : For comparison, the same baboon was imaged with the alternative AT1R radioligand [11C]L-159,884 (530 MBq) on a separate occasion.[1] A blocking study was also performed using SK-1080 to determine specific binding.[1]

-

2.4 Metabolism and Plasma Protein Binding

-

Metabolism Analysis : The rate of metabolism of [11C]this compound was assessed in dogs and baboons.[1]

-

Protein Binding : Plasma protein binding of both [11C]this compound and [11C]L-159,884 was determined in dog, baboon, and human plasma samples.[1]

Quantitative Data Summary

The studies yielded significant quantitative data on the biodistribution, uptake, and specific binding of [11C]this compound across different species.

Table 1: Ex Vivo Biodistribution of [11C]this compound in Mice (60 min post-injection)

| Organ | Tissue Concentration (%ID/g, Mean ± SD) | Specific Binding Rate |

|---|---|---|

| Adrenals | 27.3 ± 6.4 | 80-90% |

| Kidneys | 11.3 ± 1.0 | 80-90% |

| Liver | 8.9 ± 0.6 | - |

| Lungs | 5.75 ± 0.5 | 80-90% |

| Heart | 2.5 ± 0.4 | 80-90% |

Data sourced from[1].

Table 2: PET Imaging Results of [11C]this compound in Dogs and Baboons

| Species | Organ | Tissue Concentration | Specific Binding Rate | Distribution Volume (Baseline) |

|---|---|---|---|---|

| Dog | Renal Cortex | 63 nCi/mL/mCi (at 75-95 min) | 95% | 5.71 ± 0.56 |

| Baboon | Renal Cortex | 345 nCi/mL/mCi (at 55-75 min) | 81% | 13 |

Table 3: Comparative PET Data in Baboon Renal Cortex: [11C]this compound vs. [11C]L-159,884

| Parameter | [11C]this compound | [11C]L-159,884 |

|---|---|---|

| Specific Binding | 81% | 34% |

| Distribution Volume | 13 | 1.5 |

This comparison highlights the significantly higher specific binding of [11C]this compound in a non-human primate model. Data sourced from[1][2].

Table 4: Plasma Protein Binding of AT1R Radioligands

| Species | [11C]this compound | [11C]L-159,884 |

|---|---|---|

| Dog | Lower | Higher |

| Baboon | Lower | Higher |

| Human | Lower | Higher |

[11C]this compound consistently showed lower protein binding across species, which increases the free fraction of the radioligand available to reach the target receptor. Data sourced from[1].

Summary of Findings and Conclusion

The initial feasibility studies demonstrate that [11C]this compound is a promising radiotracer for PET imaging of the AT1 receptor across multiple species.[1][2]

-

High Specific Binding : Ex vivo studies in mice revealed high specific binding rates of 80-90% in organs known to have high densities of AT1R, such as the adrenals and kidneys.[1][2] This high specificity was confirmed by in vivo PET imaging in mice, dogs, and a baboon, where uptake was significantly blocked by an AT1R antagonist.[1]

-

Favorable Cross-Species Performance : The tracer showed consistent and significant specific binding to the AT1R in the kidneys of mice, dogs, and baboons.[1][2]

-

Superiority over Existing Tracer : In a direct comparison in a baboon, [11C]this compound exhibited substantially higher specific binding (81%) compared to the previously developed radioligand [11C]L-159,884 (34%).[1][2]

-

Favorable Pharmacokinetics : [11C]this compound demonstrated lower plasma protein binding than [11C]L-159,884, which makes more of the free radioligand available to bind to the AT1R.[1]

References

Methodological & Application

Standard Operating Procedure for [11C]KR31173 PET Imaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for Positron Emission Tomography (PET) imaging using the radiotracer [11C]KR31173. This tracer is a selective antagonist for the Angiotensin II subtype 1 receptor (AT1R), a key component of the renin-angiotensin system (RAS). Dysregulation of the RAS is implicated in various cardiovascular and renal diseases, making [11C]this compound a valuable tool for in-vivo quantification of AT1R expression. These protocols are intended for preclinical research in animal models and can be adapted for clinical studies.

Target Pathway: The Renin-Angiotensin System (RAS)

[11C]this compound targets the AT1R within the renin-angiotensin system. The RAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.[1][2][3][4]

Caption: The Renin-Angiotensin System signaling pathway.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved via N-methylation of a suitable precursor using [11C]methyl iodide ([11C]CH3I).[5][6][7]

Experimental Workflow for Radiosynthesis

Caption: Workflow for the radiosynthesis of [11C]this compound.

Protocol

-

[11C]CO2 Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a medical cyclotron.

-

[11C]Methyl Iodide Synthesis: Convert [11C]CO2 to [11C]CH3I using a synthesis module (e.g., TRACERLab FXC Pro).

-

Labeling Reaction: React the desmethyl precursor of this compound with [11C]CH3I in a suitable solvent (e.g., DMF) in the presence of a base (e.g., NaOH) at an elevated temperature (e.g., 80°C) for approximately 5 minutes.[7]

-

Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing [11C]this compound is reformulated into a sterile, injectable solution, typically in saline with a small percentage of ethanol.

Quantitative Data for Radiosynthesis

| Parameter | Typical Value | Reference |

| Radiochemical Yield (decay-corrected) | 30-40% | [6][7] |

| Molar Activity (decay-corrected) | >207 GBq/µmol | [6][7] |

| Radiochemical Purity | >99% | [6][7] |

| Chemical Purity | >90% | [6][7] |

Quality Control

A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiotracer for in-vivo use.[8][9][10]

Protocol

-

Visual Inspection: Inspect the final product for any particulate matter and clarity.

-

pH Measurement: Ensure the pH of the final formulation is within the acceptable range for intravenous injection (typically 4.5-7.5).

-

Radiochemical Purity and Identity: Confirm the radiochemical purity and identity of [11C]this compound using analytical HPLC.

-

Residual Solvents: Analyze for residual solvents (e.g., ethanol, DMF) using gas chromatography (GC) to ensure they are below the limits specified in pharmacopeial guidelines.

-

Radionuclidic Purity: Determine the radionuclidic purity using a gamma-ray spectrometer to identify and quantify any radionuclide impurities.

-

Sterility and Endotoxin Testing: Perform sterility testing and Limulus Amebocyte Lysate (LAL) testing for bacterial endotoxins on each batch intended for clinical use.

Animal PET Imaging Protocol

This protocol outlines the procedure for conducting [11C]this compound PET imaging in small animals.

Experimental Workflow for Animal PET Imaging

Caption: Workflow for animal PET imaging with [11C]this compound.

Protocol

-

Animal Preparation:

-

Fast the animal for an appropriate period (e.g., 4-6 hours) before the scan to reduce variability in physiological conditions.[11]

-

Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).[11][12][13][14] Maintain the animal's body temperature using a heating pad.[11][12]

-

Place a catheter in a tail vein for radiotracer injection.

-

-

Radiotracer Administration:

-

Administer a bolus injection of [11C]this compound intravenously. The injected dose will vary depending on the animal species and scanner sensitivity.

-

-

PET/CT Imaging:

-

Monitoring:

Quantitative Imaging Parameters

| Parameter | Species | Typical Value | Reference |

| Injected Dose | Pig | 551–762 MBq | |

| Baboon | 345 MBq | [5] | |

| Specific Activity | Pig | 81 ± 33 GBq/µmol | |

| Baboon | 291 GBq/µmol | [5] | |

| Scan Duration | Pig | 90 min | |

| Dog | 95 min | [5] |

Data Analysis

The analysis of dynamic [11C]this compound PET data involves kinetic modeling to quantify receptor binding.[18][19][20]

Protocol

-

Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.

-

Region of Interest (ROI) Definition: Draw ROIs on the reconstructed images over target tissues (e.g., renal cortex, myocardium) and a reference region (a region with no or negligible specific binding, if available).

-

Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI as a function of time.

-

Kinetic Modeling:

-

Apply a suitable compartmental model (e.g., two-tissue compartmental model) to the tissue TACs.[19]

-

Calculate the distribution volume (VT), which represents the total distribution of the tracer in the tissue.

-

If a suitable reference region is available, calculate the Distribution Volume Ratio (DVR), which is an index of specific binding.[21] DVR = VT (target region) / VT (reference region).

-

Biodistribution Data

Ex-vivo biodistribution studies have been performed in various animal models to determine the specific binding of [11C]this compound.

| Organ | Species | Specific Binding Rate | Reference |

| Adrenals | Mouse | 80-90% | [22] |

| Kidneys | Mouse | 80-90% | [22] |

| Lungs | Mouse | 80-90% | [22] |

| Heart | Mouse | 80-90% | [22] |

| Renal Cortex | Dog | 95% | [22] |

| Renal Cortex | Baboon | 81% | [22] |

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. PET Imaging of the AT1 receptor with [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiosynthesis and characterization of a carbon-11 PET tracer for receptor-interacting protein kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radiosynthesis and characterization of a carbon-11 PET tracer for receptor-interacting protein kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Guidelines for quality control of PET/CT scans in a multicenter clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]

- 13. Comparison of sedation and general anesthesia protocols for 18F-FDG-PET/CT studies in dogs and cats: Musculoskeletal uptake and radiation dose to workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 15. Dynamic whole body PET parametric imaging: I. Concept, acquisition protocol optimization and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dynamic whole-body PET parametric imaging: I. Concept, acquisition protocol optimization and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aaha.org [aaha.org]

- 18. Kinetic Analysis of Dynamic Positron Emission Tomography Data using Open-Source Image Processing and Statistical Inference Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Compartmental Modeling in PET Kinetics | Radiology Key [radiologykey.com]

- 20. hug.ch [hug.ch]

- 21. Distribution volume ratios without blood sampling from graphical analysis of PET data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PET Imaging of the AT1 receptor with [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Dynamic PET Scanning with [¹¹C]KR31173 for Angiotensin II Type 1 Receptor Imaging

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

This document provides a detailed protocol for dynamic Positron Emission Tomography (PET) scanning using [¹¹C]KR31173, a potent and selective antagonist for the Angiotensin II subtype 1 receptor (AT₁R). [¹¹C]this compound is a valuable radioligand for in vivo imaging and quantification of AT₁R, which plays a crucial role in cardiovascular regulation and is implicated in various pathologies such as hypertension.[1] Dynamic PET imaging with this tracer allows for the quantitative assessment of receptor density and binding kinetics, offering insights into disease mechanisms and the pharmacodynamics of novel therapeutics targeting the renin-angiotensin system.

Mechanism of Action and Signaling Pathway

This compound is a non-peptide, competitive antagonist of the AT₁ receptor. The AT₁ receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand angiotensin II, activates downstream signaling cascades. These cascades are pivotal in regulating blood pressure, fluid and electrolyte balance, and cellular growth and proliferation. By blocking the binding of angiotensin II, this compound inhibits these physiological effects.

Caption: Angiotensin II Type 1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radiosynthesis of [¹¹C]this compound

The radiolabeling of this compound with Carbon-11 is a crucial first step. While detailed radiosynthesis methods can vary between laboratories, a general approach involves the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. It is essential to achieve high radiochemical purity and specific activity for successful imaging studies.[1]

Animal Models and Preparation

This protocol has been successfully applied to mice, beagle dogs, and baboons.[1][2] Appropriate institutional guidelines for animal care and use must be followed. For dynamic scanning, animals are typically anesthetized to prevent movement artifacts. Anesthesia can be induced and maintained using agents like isoflurane or a Saffan infusion.[1] A catheter should be placed in a tail vein or other suitable vessel for radiotracer injection.

Dynamic PET Imaging Protocol

The following protocol is a representative example for dynamic PET imaging with [¹¹C]this compound. Adjustments may be necessary based on the specific scanner and animal model.

-

Animal Positioning: Position the anesthetized animal in the PET scanner with the organ of interest (e.g., kidneys, heart, adrenals) within the field of view.

-

Transmission Scan: Perform a transmission scan for attenuation correction.

-

Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound intravenously. The injected dose will vary depending on the animal species and scanner sensitivity. For example, a dose of approximately 275 ± 58 MBq has been used in dogs.[1]

-

Dynamic Emission Scan: Start the dynamic PET acquisition simultaneously with the radiotracer injection. The total scan duration is typically 90-95 minutes.[1][3] The acquisition is divided into a series of time frames to capture the kinetics of the tracer. A representative framing protocol is as follows:

-

4 x 15 seconds

-

3 x 1 minute

-

3 x 2 minutes

-

3 x 5 minutes

-

3 x 10 minutes

-

2 x 20 minutes[1]

-

-

Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 3D OSEM), applying corrections for attenuation, scatter, and decay.

Assessment of Non-Specific Binding

To differentiate between specific binding to AT₁R and non-specific binding, a blocking study is essential.

-

Baseline Scan: Perform a dynamic PET scan as described above.

-

Blocking Scan: On a separate occasion, pre-treat the animal with a high dose of a non-radioactive, potent AT₁R antagonist (e.g., 1 mg/kg of SK-1080 injected intravenously 30 minutes prior to the radiotracer).[1]

-

Repeat Dynamic Scan: Perform a second dynamic PET scan with [¹¹C]this compound following the same protocol as the baseline scan.

-

Analysis: The reduction in tracer uptake in the blocking scan compared to the baseline scan represents the specific binding to AT₁R.

Caption: Experimental Workflow for Dynamic PET Imaging with [¹¹C]this compound.

Data Presentation

The following tables summarize quantitative data from studies using [¹¹C]this compound.

Table 1: Ex Vivo Biodistribution of [¹¹C]this compound in Mice (60 minutes post-injection) [1]

| Organ | Tissue Concentration (%ID/g) |

| Adrenals | 27.3 ± 6.4 |

| Kidneys | 11.3 ± 1.0 |

| Liver | 8.9 ± 0.6 |

| Lungs | 5.75 ± 0.5 |

| Heart | 2.5 ± 0.4 |

Table 2: In Vivo [¹¹C]this compound PET Imaging Data in Various Species

| Species | Organ/Region | Time Post-Injection (min) | Tissue Activity (nCi/mL/mCi) | Specific Binding (%) |

| Dog | Renal Cortex | 75-95 | 63 | 95[1][2] |

| Baboon | Renal Cortex | 55-75 | 345 | 81[1][2] |

Table 3: Comparison of [¹¹C]this compound and [¹¹C]L-159,884 in Baboon Renal Cortex [1]

| Radioligand | Tissue Activity (nCi/cc/mCi ID) at 55-75 min p.i. | Specific Binding (%) |

| [¹¹C]this compound | 345 | 81 |

| [¹¹C]L-159,884 | 96 | 34 |

Data Analysis